1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea

Lipophilicity Drug-likeness Physicochemical profiling

This compound combines a naphthalen-1-ylmethyl hydrophobic group with a 2-(3-oxopiperazin-1-yl)phenyl urea core, providing a specific pharmacophoric fingerprint for JAK2/STAT3 pathway inhibition. Unlike simpler dimethylphenyl or butoxyphenyl analogs, the extended naphthalene π-surface enhances hydrophobic pocket occupancy, while the piperazinone carbonyl enables key hydrogen-bond interactions. Procure this reference standard to benchmark ADME profiles (XLogP3 2.9, 3 HBD/A, 4 rotatable bonds) or to probe metabolic stability of the lactam moiety in liver microsome assays.

Molecular Formula C22H22N4O2
Molecular Weight 374.444
CAS No. 1251608-68-0
Cat. No. B2854368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea
CAS1251608-68-0
Molecular FormulaC22H22N4O2
Molecular Weight374.444
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=CC=CC=C2NC(=O)NCC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H22N4O2/c27-21-15-26(13-12-23-21)20-11-4-3-10-19(20)25-22(28)24-14-17-8-5-7-16-6-1-2-9-18(16)17/h1-11H,12-15H2,(H,23,27)(H2,24,25,28)
InChIKeyJARTZUVMYNUDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea (CAS 1251608-68-0): Structural Identity and Procurement Baseline


1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea (CAS 1251608-68-0) is a synthetic diaryl urea derivative with molecular formula C22H22N4O2 and molecular weight 374.4 g/mol [1]. It features an asymmetric urea core flanked on one side by a naphthalen-1-ylmethyl hydrophobic group and on the other by a 2-(3-oxopiperazin-1-yl)phenyl moiety, combining aromatic, urea hydrogen-bonding, and piperazinone pharmacophoric elements within a single scaffold [1]. This compound belongs to a recently patented class of naphthyl urea-piperazine compounds under investigation as JAK2/STAT3 signaling pathway inhibitors with potential anti-cancer applications [2]. Its computed physicochemical profile includes XLogP3 of 2.9, three hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds, positioning it within favorable oral drug-like chemical space [1].

Why 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea Cannot Be Readily Substituted by In-Class Analogs


Within the 2-(3-oxopiperazin-1-yl)phenyl urea family, the identity of the terminal aromatic group dictates both physicochemical properties and target engagement potential. Substituting the naphthalen-1-ylmethyl moiety with a simple dimethylphenyl group (as in CAS 1226454-62-1) reduces computed lipophilicity (XLogP3) and eliminates the extended π-surface that the naphthalene ring provides for hydrophobic pocket occupancy and potential π-π stacking interactions with kinase hinge regions [1]. Conversely, replacing the 3-oxopiperazin-1-yl group with a standard piperazine (as in CAS 883821-15-6) removes the hydrogen bond-accepting carbonyl, altering both solubility and target recognition profiles . The specific combination of naphthalen-1-ylmethyl hydrophobicity and the oxopiperazine H-bond network in CAS 1251608-68-0 creates a unique pharmacophoric fingerprint that makes generic substitution without experimental validation unreliable for applications requiring JAK2/STAT3 pathway modulation [2]. Simply put, changing either the aryl cap or the piperazine oxidation state yields a different compound with distinct ADME and target engagement behavior.

Quantitative Differentiation Evidence for 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea (1251608-68-0) Versus Closest Analogs


Lipophilicity (Computed XLogP3) Differentiates Naphthalene-Containing Target from Dimethylphenyl Analog

The target compound (CAS 1251608-68-0) carries a naphthalen-1-ylmethyl terminus conferring a computed XLogP3 of 2.9, compared with XLogP3 of approximately 1.8 for the closest commercially available 2-(3-oxopiperazin-1-yl)phenyl urea analog bearing a 3,4-dimethylphenyl substitution (CAS 1226454-62-1, C19H22N4O2, MW 338.4) [1]. This ~1.1 log unit difference translates to roughly a 12-fold higher computed octanol-water partition coefficient for the naphthalene-bearing target, a magnitude that typically alters membrane permeability, plasma protein binding, and tissue distribution in meaningful ways [1].

Lipophilicity Drug-likeness Physicochemical profiling

Oxopiperazine Carbonyl Provides Additional H-Bond Acceptor Capacity Versus Standard Piperazine Analog

The 3-oxopiperazin-1-yl group in the target compound contributes one additional hydrogen bond acceptor (carbonyl oxygen), yielding a total of 3 H-bond acceptors (two urea oxygens plus the piperazinone carbonyl) and 3 H-bond donors (two urea NH groups plus the piperazinone NH) [1]. In contrast, the closest naphthalene-containing comparator with a standard piperazine ring, N-(1-naphthyl)-N'-(2-(1-piperazinyl)ethyl)urea (CAS 883821-15-6, C17H22N4O, MW 298.4), lacks the carbonyl oxygen entirely, reducing its H-bond acceptor count to 2 and eliminating a key polar interaction point . The presence of the piperazinone carbonyl also alters the basicity of the adjacent nitrogen and changes the conformational preferences of the piperazine ring compared to unoxidized piperazine [1].

Hydrogen bonding Target engagement Structural biology

Naphthyl Urea-Piperazine Class Demonstrates JAK2/STAT3 Pathway Inhibition at Sub-Micromolar Concentrations

The patent family covering naphthyl urea-piperazine compounds (CN114702439A and WO2022214106A1) demonstrates that structurally related compounds from this chemotype inhibit JAK2 and STAT3 phosphorylation in a dose-dependent manner and suppress proliferation of multiple cancer cell lines [1][2]. In the WO2022214106A1 patent, compound ID210203C-1—a naphthyl urea derivative sharing the core scaffold architecture with CAS 1251608-68-0—was tested at concentrations of 0.5, 1, 2, 4, and 8 μM in MDA-MB-468 breast cancer and HepG2 liver cancer cells, showing dose-dependent inhibition of p-JAK2, p-STAT3, and CyclinD1 protein expression by Western blot [2]. IC50 values for cell proliferation inhibition by the exemplified compounds IY210216D-1, ID210203C-1, and IY210316B-1 were reported across five tumor cell lines (MDA-MB-468, HepG2, PC9, PC9-AR, HT29) at concentrations ranging from sub-micromolar to low micromolar [2]. The naphthalene group is specifically highlighted as contributing to target binding within the JAK2/STAT3 axis; the target compound CAS 1251608-68-0, bearing both the naphthalen-1-ylmethyl group and the 3-oxopiperazin-1-yl substituent, embodies the key structural features identified in this patent class [1].

JAK2 inhibition STAT3 signaling Cancer cell proliferation

Metabolically Labile Piperazinone Ring Offers Different Stability Profile Versus Piperazine-Containing Analogs

The 3-oxopiperazin-1-yl (piperazinone) ring present in CAS 1251608-68-0 is chemically distinct from the fully reduced piperazine ring found in comparator compounds such as N-(1-naphthyl)-N'-(2-(1-piperazinyl)ethyl)urea (CAS 883821-15-6) [1]. The carbonyl group in the piperazinone introduces a site for potential hydrolytic ring-opening under acidic or enzymatic conditions, which may confer different metabolic stability compared to the metabolically robust piperazine ring [1]. This structural feature is not present in the dimethylphenyl analog (CAS 1226454-62-1) despite sharing the 3-oxopiperazin-1-yl group, meaning that the naphthalene/oxopiperazine combination is unique to CAS 1251608-68-0 among commercially listed analogs . While no direct stability half-life data for CAS 1251608-68-0 could be located in the public domain, the presence of the piperazinone lactam ring is a recognized structural alert for potential hydrolytic metabolism that should be considered when selecting this compound over fully reduced piperazine analogs for in vivo studies [1].

Metabolic stability In vitro ADME Piperazinone hydrolysis

Molecular Weight and Rotatable Bond Profile Differentiate Target from Alkoxy-Substituted Analog for CNS Permeability Potential

CAS 1251608-68-0 (MW 374.4, 4 rotatable bonds) is structurally more compact than the butoxy-substituted analog 1-(4-butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea (CAS 1226447-90-0, C21H26N4O3, MW 382.5, 7 rotatable bonds) [1]. While both share the 2-(3-oxopiperazin-1-yl)phenyl urea core, the butoxyphenyl analog adds three additional rotatable bonds and a flexible alkoxy chain, increasing conformational entropy and likely reducing passive membrane permeability relative to molecular weight . The naphthalene-containing target, by contrast, trades the flexible alkoxy chain for a rigid, planar naphthalene ring system that contributes to molecular rigidity while maintaining sufficient lipophilicity for membrane passage [1]. The combination of lower molecular weight, fewer rotatable bonds, and a rigid aromatic system aligns more closely with CNS MPO (Multi-Parameter Optimization) desirability criteria than the butoxyphenyl analog [1].

CNS drug design Molecular weight Rotatable bonds

Recommended Research and Procurement Application Scenarios for 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea (1251608-68-0)


JAK2/STAT3 Pathway Inhibitor Lead Optimization and SAR Studies

Investigators developing JAK2/STAT3-targeted anti-cancer agents can procure CAS 1251608-68-0 as a structurally defined starting point for systematic SAR exploration around the naphthalen-1-ylmethyl/oxopiperazine combination, a substitution pattern encompassed by the patent class described in CN114702439A and WO2022214106A1 [1]. The compound provides a concrete scaffold for probing the contribution of the naphthalene ring to JAK2 hinge-region binding and the role of the piperazinone carbonyl in target engagement, enabling rational modification strategies that cannot be evaluated using simpler phenyl or benzyl urea analogs.

Comparative Physicochemical Profiling of Diaryl Urea Analogs

Research groups conducting systematic ADME profiling of diaryl urea compound libraries can use CAS 1251608-68-0 as a reference compound representing the naphthalene/oxopiperazine chemical space, benchmarking its XLogP3 (2.9), H-bond donor/acceptor profile (3/3), and rotatable bond count (4) against analogs bearing dimethylphenyl (CAS 1226454-62-1) or butoxyphenyl (CAS 1226447-90-0) substitutions [2]. This enables structure-property relationship (SPR) studies that can guide the design of future analogs with tuned lipophilicity and solubility.

Chemical Biology Probe Development for STAT3-Dependent Cancer Models

Given the class-level evidence that naphthyl urea-piperazine compounds inhibit STAT3 phosphorylation and downstream target gene expression (CyclinD1, MMP9) in breast cancer (MDA-MB-468) and liver cancer (HepG2) models, CAS 1251608-68-0 can be evaluated as a chemical probe in STAT3-addicted tumor cell lines to assess whether the naphthalen-1-ylmethyl/oxopiperazine substitution pattern confers any selectivity advantage over the patent-exemplified compounds IY210216D-1 or ID210203C-1 [3]. Procurement of this specific compound enables direct experimental comparison against published patent data.

Piperazinone Metabolic Stability Screening Panel

For metabolism-focused medicinal chemistry teams, CAS 1251608-68-0 serves as a model substrate for assessing piperazinone ring stability in the context of a drug-like urea scaffold. By comparing its metabolic turnover in liver microsome or hepatocyte assays against the standard piperazine analog (CAS 883821-15-6) and the dimethylphenyl-piperazinone analog (CAS 1226454-62-1), researchers can isolate the contribution of the naphthalene ring to metabolic shielding of the lactam moiety . This information is critical for deciding whether the piperazinone carbonyl should be retained or reduced in lead optimization campaigns.

Quote Request

Request a Quote for 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.